Tribenzyl phosphate

Description

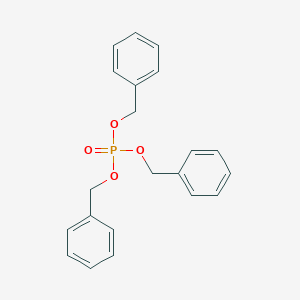

Structure

3D Structure

Properties

IUPAC Name |

tribenzyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O4P/c22-26(23-16-19-10-4-1-5-11-19,24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15H,16-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACSUWPJZKGHHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061897 |

Source

|

| Record name | Tribenzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707-92-2 |

Source

|

| Record name | Tris(phenylmethyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribenzyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribenzyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, tris(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tribenzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribenzyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBENZYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E4DY8HE66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Tribenzyl Phosphate from Benzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tribenzyl phosphate (B84403) from benzyl (B1604629) alcohol. Direct phosphorylation of benzyl alcohol with phosphorus oxychloride is often plagued by the formation of side products such as benzyl chloride and various acid phosphates. A more effective and higher-yielding approach involves a two-step synthesis pathway: the initial formation of tribenzyl phosphite (B83602) from benzyl alcohol and phosphorus trichloride (B1173362), followed by its oxidation to the target tribenzyl phosphate. This document details the experimental protocols for this two-step synthesis, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and workflows to aid in comprehension and practical application.

Introduction

Tribenzyl phosphate is a significant organophosphate compound utilized in various chemical applications, including as a plasticizer, a flame retardant, and an intermediate in the synthesis of more complex molecules. The selection of an appropriate synthetic route is crucial for achieving high yield and purity, which are critical parameters in research and pharmaceutical development. This guide focuses on a robust two-step synthesis method that overcomes the challenges associated with direct phosphorylation.

Synthetic Pathways

The synthesis of tribenzyl phosphate from benzyl alcohol can be approached via two main pathways.

Direct Phosphorylation (Problematic)

The direct reaction of benzyl alcohol with phosphorus oxychloride (POCl₃) is a seemingly straightforward approach. However, this method is often inefficient due to the high reactivity of the benzylic alcohol, which leads to the formation of stable benzyl carbocation intermediates. These intermediates readily react with the chloride ions generated during the reaction, producing benzyl chloride as a significant byproduct. Furthermore, incomplete esterification and hydrolysis of intermediates can lead to the formation of mono- and dibenzyl acid phosphates, complicating purification and reducing the yield of the desired tribenzyl phosphate. [cite: ]

dot```dot graph Direct_Phosphorylation { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; benzyl_alcohol [label="Benzyl Alcohol"]; POCl3 [label="POCl3"]; tribenzyl_phosphate [label="Tribenzyl Phosphate (Low Yield)"]; side_products [label="Side Products\n(Benzyl Chloride, Acid Phosphates)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

benzyl_alcohol -> tribenzyl_phosphate [label="Reaction", color="#34A853"]; POCl3 -> tribenzyl_phosphate; tribenzyl_phosphate -> side_products [label="Major Pathway", style=dashed, color="#EA4335"]; }

Caption: Recommended two-step synthesis of tribenzyl phosphate.

Experimental Protocols

Step 1: Synthesis of Tribenzyl Phosphite

This protocol is adapted from a patented procedure that reports high yields and purity.

Materials:

-

Benzyl alcohol

-

Phosphorus trichloride (PCl₃)

-

Triethylamine (B128534) (or another suitable base like pyridine)

-

Anhydrous organic solvent (e.g., diethyl ether, petroleum ether)

-

10% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Stirring apparatus (magnetic or mechanical)

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve benzyl alcohol (3.0-3.5 molar equivalents) and triethylamine (3.1-3.3 molar equivalents) in an anhydrous organic solvent.

-

Cool the mixture to 0-10 °C using an ice bath.

-

Slowly add phosphorus trichloride (1.0 molar equivalent) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring at 0-10 °C for 15-60 minutes.

-

Allow the reaction mixture to warm to 20-30 °C and stir for an additional 10-20 hours.

-

Filter the mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with water, 10% sodium bicarbonate solution, and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude tribenzyl phosphite.

-

Further purification can be achieved by vacuum distillation or column chromatography.

| Parameter | Value | Reference |

| Molar Ratio (Benzyl Alcohol : PCl₃) | 3.0-3.5 : 1 | [cite: ] |

| Molar Ratio (Base : PCl₃) | 3.1-3.3 : 1 | [cite: ] |

| Reaction Temperature | 0-10 °C (addition), 20-30 °C (reaction) | [cite: ] |

| Reaction Time | 10-20 hours | [cite: ] |

| Yield | 90-95% | [cite: ] |

| Purity | >96% | [cite: ] |

Table 1. Quantitative data for the synthesis of tribenzyl phosphite.

dot

Caption: Experimental workflow for the synthesis of tribenzyl phosphite.

Step 2: Oxidation of Tribenzyl Phosphite to Tribenzyl Phosphate

This is a general procedure for the oxidation of trialkyl/triaryl phosphites using hydrogen peroxide, which can be adapted for tribenzyl phosphite.

Materials:

-

Tribenzyl phosphite

-

Hydrogen peroxide (30% aqueous solution)

-

Organic solvent (e.g., dichloromethane, acetone)

-

Sodium sulfite (B76179) (for quenching)

Equipment:

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve tribenzyl phosphite in a suitable organic solvent in a round-bottom flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add hydrogen peroxide (30% solution, 1.1-1.5 molar equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours, monitoring the reaction progress by TLC or ³¹P NMR.

-

Once the reaction is complete, cool the mixture in an ice bath and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude tribenzyl phosphate.

-

The product can be further purified by recrystallization or column chromatography.

| Parameter | Value |

| Molar Ratio (H₂O₂ : Phosphite) | 1.1-1.5 : 1 |

| Reaction Temperature | 0-10 °C (addition), Room Temp. (reaction) |

| Reaction Time | 1-3 hours |

| Expected Yield | High |

Table 2. General conditions for the oxidation of tribenzyl phosphite.

dot

Caption: Experimental workflow for the oxidation of tribenzyl phosphite.

Characterization of Tribenzyl Phosphate

Accurate characterization of the final product is essential to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₂₁H₂₁O₄P |

| Molecular Weight | 368.36 g/mol |

| Appearance | White solid |

| Melting Point | 63-65 °C |

| ¹H NMR (CDCl₃, δ) | ~7.3 (m, 15H, Ar-H), ~5.0 (d, 6H, J ≈ 8 Hz, CH₂) |

| ¹³C NMR (CDCl₃, δ) | ~136 (Ar-C), ~128 (Ar-CH), ~69 (CH₂) |

| ³¹P NMR (CDCl₃, δ) | ~ -1 to -3 ppm |

| FT-IR (KBr, cm⁻¹) | ~3030 (Ar C-H), ~2950 (Aliphatic C-H), ~1280 (P=O), ~1020 (P-O-C) |

Table 3. Physicochemical and Spectroscopic Data for Tribenzyl Phosphate.

Safety Considerations

-

Phosphorus trichloride and phosphorus oxychloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triethylamine and pyridine are flammable and have strong odors. Handle in a fume hood.

-

Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and eyes.

-

The reactions can be exothermic. Proper temperature control is crucial to prevent runaway reactions.

Conclusion

The two-step synthesis of tribenzyl phosphate from benzyl alcohol via a tribenzyl phosphite intermediate offers a reliable and high-yielding alternative to direct phosphorylation. The detailed protocols and data presented in this guide are intended to assist researchers and professionals in the successful synthesis and characterization of this important organophosphate compound. Careful adherence to the experimental procedures and safety precautions is paramount for achieving optimal results.

An In-depth Technical Guide to Tribenzyl Phosphate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of tribenzyl phosphate (B84403). The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this organophosphate compound.

Chemical Structure and Identification

Tribenzyl phosphate, also known as phosphoric acid tris(phenylmethyl) ester, is a triester of phosphoric acid and benzyl (B1604629) alcohol. Its structure consists of a central phosphate group bonded to three benzyl groups.

Molecular Structure:

Caption: Chemical structure of tribenzyl phosphate.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | Tribenzyl phosphate |

| Synonyms | Phosphoric acid, tris(phenylmethyl) ester; Phosphoric acid, tribenzyl ester |

| CAS Number | 1707-92-2[1] |

| Molecular Formula | C₂₁H₂₁O₄P[1] |

| Molecular Weight | 368.36 g/mol [1] |

| InChI Key | OACSUWPJZKGHHK-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of tribenzyl phosphate is presented in Table 2. These properties are crucial for understanding its behavior in various experimental and application settings.

Table 2: Physicochemical Properties of Tribenzyl Phosphate

| Property | Value | Source |

| Melting Point | 64 °C | [2] |

| Boiling Point (predicted) | 506.8 ± 49.0 °C | [2] |

| Density (predicted) | 1.214 ± 0.06 g/cm³ | [2] |

| LogP | 4.15 | [1] |

| Solubility | Data not readily available in searched literature. |

Synthesis of Tribenzyl Phosphate

While a specific, detailed, and citable experimental protocol for the synthesis of tribenzyl phosphate was not found in the reviewed literature, a general approach can be inferred from the synthesis of analogous compounds like triphenyl phosphate and tribenzyl phosphite (B83602). The synthesis would likely involve the reaction of a phosphorus source with benzyl alcohol.

A common method for the preparation of trialkyl and triaryl phosphates is the reaction of phosphorus oxychloride (POCl₃) with the corresponding alcohol or phenol.[3] Therefore, a plausible synthesis route for tribenzyl phosphate is the reaction of phosphorus oxychloride with benzyl alcohol, likely in the presence of a base to neutralize the hydrochloric acid byproduct.

A patent for the synthesis of the related compound, tribenzyl phosphite, describes the reaction of phosphorus trichloride (B1173362) with benzyl alcohol in the presence of an acid-binding agent like triethylamine (B128534) or pyridine (B92270) in an organic solvent at low temperatures (0-10 °C), followed by a warming period.[4] A similar approach could potentially be adapted for the synthesis of tribenzyl phosphate using phosphorus oxychloride.

General Workflow for Synthesis:

Caption: A general workflow for the synthesis of tribenzyl phosphate.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of synthesized tribenzyl phosphate. Below are the expected analytical techniques and their general principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For tribenzyl phosphate, ¹H, ¹³C, and ³¹P NMR would provide key structural information.

Experimental Protocol (General):

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a small amount of the purified tribenzyl phosphate in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire ¹H, ¹³C, and ³¹P NMR spectra. For ¹³C and ³¹P NMR, proton decoupling is typically used to simplify the spectra.

-

Referencing: Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).[5]

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the benzylic protons (CH₂) and the aromatic protons of the phenyl rings would be expected. The benzylic protons would likely appear as a doublet due to coupling with the phosphorus atom.

-

¹³C NMR: Resonances for the benzylic carbon and the distinct carbons of the phenyl rings would be observed. Coupling to the phosphorus atom would likely result in splitting of these signals.

-

³¹P NMR: A single resonance is expected for the phosphorus atom in the phosphate group. The chemical shift will be characteristic of a phosphate triester.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol (General):

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

-

P=O stretch: A strong absorption band is expected in the region of 1300-1250 cm⁻¹.

-

P-O-C stretch: Strong bands are expected in the 1050-950 cm⁻¹ region.[6]

-

C-H aromatic stretch: Peaks are expected just above 3000 cm⁻¹.

-

C=C aromatic stretch: Bands will be present in the 1600-1450 cm⁻¹ region.

-

C-H bend (aromatic): Absorptions will be observed in the 900-675 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Experimental Protocol (General):

-

Instrumentation: A mass spectrometer, which could be coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), or used with a direct infusion technique.

-

Ionization Method: Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are determined.

Expected Fragmentation Pattern: The molecular ion [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of tribenzyl phosphate (368.36 g/mol ) would be observed.[1] Common fragmentation pathways for organophosphates involve the cleavage of the P-O and C-O bonds. For tribenzyl phosphate, fragmentation would likely involve the loss of benzyl and benzyloxy radicals or neutral molecules. A prominent fragment would be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is characteristic of benzyl-containing compounds.

Applications and Safety

Tribenzyl phosphate and related organophosphate esters are used in various industrial applications, including as plasticizers and flame retardants.[7] Professionals handling this compound should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling precautions, and emergency procedures.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analytical characterization of tribenzyl phosphate. While specific experimental protocols for its synthesis and detailed spectroscopic data are not widely available in the public domain, this guide offers a comprehensive foundation based on established chemical principles and data from analogous compounds. Further research is warranted to establish and publish detailed experimental procedures and a complete set of analytical data for this compound.

References

- 1. nmr.oxinst.com [nmr.oxinst.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. CN116102590A - A kind of synthetic method of tribenzyl phosphite - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tribenzyl Phosphate (CAS Number 1707-92-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the biological, toxicological, and mechanistic properties of Tribenzyl phosphate (B84403) is limited. This guide consolidates the available chemical and analytical data and proposes experimental protocols based on established chemical principles. Further research is required to fully characterize this compound.

Introduction

Tribenzyl phosphate, with the CAS number 1707-92-2, is an organic phosphate ester. While extensive research on its specific applications and biological effects is not widely published, its structural similarity to other organophosphate esters suggests potential use as a plasticizer, flame retardant, or as a non-volatile reference standard in analytical applications such as ion mobility spectrometry.[1] This technical guide provides a summary of its known chemical and physical properties, a plausible synthesis route, and a detailed analytical methodology for its characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of Tribenzyl phosphate are summarized in the table below. These properties are essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Reference |

| CAS Number | 1707-92-2 | [2][3] |

| Molecular Formula | C₂₁H₂₁O₄P | [2][4] |

| Molecular Weight | 368.36 g/mol | [2] |

| IUPAC Name | Tribenzyl phosphate | |

| Synonyms | Phosphoric acid, tris(phenylmethyl) ester; Phosphoric acid, tribenzyl ester | [2] |

| LogP (Predicted) | 4.15 | [2] |

Synthesis of Tribenzyl Phosphate

Experimental Protocol: Synthesis of Tribenzyl Phosphite (B83602) (Intermediate)

This protocol is adapted from a patented method for the synthesis of tribenzyl phosphite.[5]

Materials:

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Benzyl (B1604629) alcohol

-

Triethylamine (B128534) (or another suitable base/acid scavenger)

-

Anhydrous organic solvent (e.g., petroleum ether, toluene)

-

10% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Stirring reactor with a dropping funnel and temperature control

Procedure:

-

In a stirring reactor under an inert atmosphere (e.g., nitrogen), dissolve phosphorus trichloride in the anhydrous organic solvent.

-

Cool the mixture to 0°C.

-

Slowly add triethylamine dropwise to the reactor while maintaining the temperature at 0°C.

-

After the addition of triethylamine, continue to add benzyl alcohol dropwise, ensuring the temperature does not exceed 10°C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature (20-30°C) and stir for 10-20 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with water, 10% sodium bicarbonate solution, and saturated sodium chloride solution.

-

Collect the organic phase and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude tribenzyl phosphite.

-

The crude product can be further purified by flash column chromatography.

Experimental Protocol: Oxidation of Tribenzyl Phosphite to Tribenzyl Phosphate

This is a general protocol for the oxidation of a phosphite to a phosphate.

Materials:

-

Tribenzyl phosphite

-

An oxidizing agent (e.g., hydrogen peroxide, oxygen with a metal catalyst)

-

An appropriate organic solvent (e.g., dichloromethane, methyl tert-butyl ether)

Procedure:

-

Dissolve the synthesized tribenzyl phosphite in an organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent to the stirred solution. The reaction can be exothermic, so careful control of the addition rate and temperature is crucial.

-

After the addition is complete, allow the reaction to proceed at room temperature for a specified time (monitoring by TLC or HPLC is recommended).

-

Upon completion, the reaction mixture may require a work-up to remove any remaining oxidant and byproducts. This could involve washing with a reducing agent solution (e.g., sodium bisulfite) followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain Tribenzyl phosphate.

-

The final product can be purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Tribenzyl phosphate | SIELC Technologies [sielc.com]

- 3. 1707-92-2 CAS MSDS (TRIBENZYL PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CN116102590A - A kind of synthetic method of tribenzyl phosphite - Google Patents [patents.google.com]

Solubility of Tribenzyl Phosphate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of tribenzyl phosphate (B84403) in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a significant scarcity of publicly available quantitative solubility data for this compound. This document summarizes the available qualitative information and presents a standardized experimental protocol for determining the solubility of solids like tribenzyl phosphate in organic solvents. This guide is intended to provide a foundational understanding and a practical framework for researchers requiring solubility data for tribenzyl phosphate in their work.

Introduction to Tribenzyl Phosphate

Tribenzyl phosphate is an organic compound with the chemical formula (C₆H₅CH₂)₃PO₄. It is the triester of benzyl (B1604629) alcohol and phosphoric acid. The presence of the three benzyl groups gives the molecule significant nonpolar character. Understanding its solubility is crucial for a variety of applications, including its use as a plasticizer, a flame retardant, and a component in chemical synthesis, where solvent selection is critical for reaction kinetics, purification, and formulation.

Chemical Structure and Properties:

-

CAS Number: 1707-92-2[1]

-

Molecular Formula: C₂₁H₂₁O₄P[1]

-

Molecular Weight: 368.36 g/mol [1]

-

Synonyms: Phosphoric acid, tris(phenylmethyl) ester; Tribenzylphosphat[1]

Solubility Data for Tribenzyl Phosphate

Quantitative Solubility Data

A summary table for quantitative data cannot be provided due to the lack of available information. Researchers are advised to determine solubility experimentally for their specific solvent systems and conditions.

Qualitative Solubility Information

Safety Data Sheets (SDS) and other technical documents for tribenzyl phosphate do not consistently provide qualitative solubility information for a range of organic solvents. Based on its chemical structure, which contains three nonpolar benzyl groups, it is predicted to be more soluble in nonpolar organic solvents than in polar ones. However, this is a general prediction and requires experimental verification.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of tribenzyl phosphate solubility in an organic solvent using the widely accepted isothermal shake-flask method.

Principle

An excess amount of the solid solute (tribenzyl phosphate) is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Apparatus

-

Tribenzyl phosphate (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.1 mg)

-

Constant temperature shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Experimental Procedure

-

Sample Preparation: Add an excess amount of tribenzyl phosphate to a series of glass vials. The excess solid should be clearly visible after equilibration.

-

Solvent Addition: Accurately pipette a known volume or mass of the organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature. Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest in the temperature bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument. Determine the concentration of tribenzyl phosphate in the diluted sample using a pre-validated analytical method (e.g., HPLC with UV detection).

-

Calculation: Calculate the solubility of tribenzyl phosphate in the solvent at the given temperature. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for the determination of tribenzyl phosphate solubility.

Conclusion

This technical guide highlights the current lack of available quantitative solubility data for tribenzyl phosphate in organic solvents. For professionals in research and drug development, this necessitates the experimental determination of this key physicochemical property. The provided detailed protocol for the isothermal shake-flask method offers a reliable and standardized approach to generate the necessary data for informed solvent selection in various applications.

References

Tribenzyl Phosphate: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and various degradation pathways of Tribenzyl Phosphate (B84403) (TBP). Due to the limited specific data on Tribenzyl Phosphate, this document leverages extensive research on its close structural analogue, Triphenyl Phosphate (TPP), to infer and describe the expected chemical behavior, degradation mechanisms, and analytical methodologies. Understanding these characteristics is crucial for assessing its environmental fate, toxicological profile, and handling in research and development settings.

Chemical and Physical Stability

Tribenzyl Phosphate is a triaryl phosphate ester. Under standard ambient and room temperature conditions, it is a chemically stable compound. However, its stability is compromised under specific conditions:

-

Reactivity: It can undergo violent reactions with strong oxidizing agents.

-

Thermal Decomposition: Upon intense heating, TBP can form explosive mixtures with air. The decomposition process releases toxic fumes and vapors, including phosphorus oxides and carbon monoxide.[1] This thermal decomposition is central to its function as a flame retardant. The mechanism involves the formation of phosphoric acid, which then reacts to form pyrophosphoric acid. In its condensed phase, pyrophosphoric acid acts as a barrier to block heat transfer.[2][3]

Degradation Pathways

Tribenzyl Phosphate can degrade through several environmental and laboratory-simulated pathways, including hydrolysis, photolysis, and biodegradation.

The hydrolysis of the phosphate ester bonds is a primary degradation pathway. The rate of hydrolysis is significantly dependent on the pH of the aqueous environment. Based on data from its analogue TPP, TBP is expected to be relatively stable under acidic and neutral conditions but will undergo more rapid hydrolysis under alkaline conditions.[4]

The degradation proceeds in a stepwise manner:

-

Tribenzyl Phosphate (TBP) is first hydrolyzed to Dibenzyl Phosphate (DBP) and benzyl (B1604629) alcohol.

-

Dibenzyl Phosphate is then further hydrolyzed to Monobenzyl Phosphate (MBP) and another molecule of benzyl alcohol.

-

Finally, Monobenzyl Phosphate breaks down into inorganic phosphate and benzyl alcohol.

This hydrolytic pathway is a key consideration for the environmental fate of TBP in aquatic systems.

In the atmosphere, TBP is susceptible to indirect photolysis, primarily through reactions with hydroxyl (•OH) radicals.[5] While TBP itself may not absorb sunlight at wavelengths greater than 290 nm, these radical-induced reactions are significant.[4] Studies on TPP suggest an atmospheric half-life of approximately 12 hours.[4][5]

The primary photodegradation pathways include:

-

P-O-C Bond Cleavage: The cleavage of the phosphate-ester bond, similar to hydrolysis, leads to the formation of dibenzyl phosphate and other derivatives.[6]

-

Hydroxylation: Hydroxyl radicals can attack the benzyl rings, leading to the formation of hydroxylated TBP derivatives (e.g., OH-TBP).[7][8]

These processes are critical for understanding the atmospheric transport and persistence of TBP.

Microbial action is a significant pathway for the degradation of phosphate esters in soil, sediment, and water. TBP is expected to be biodegradable under both aerobic and anaerobic conditions.[4][5] Various microbial strains, including bacteria and fungi, can utilize TBP as a carbon source.

The microbial breakdown predominantly follows a series of enzymatic reactions, mirroring the hydrolytic pathway:[9]

-

Enzymatic hydrolysis of TBP to Dibenzyl Phosphate (DBP).

-

Further hydrolysis of DBP to Monobenzyl Phosphate (MBP).

-

Final breakdown to inorganic phosphate and benzyl alcohol.[9]

Some microorganisms may also employ oxidative processes, involving enzymes like cytochrome P450 monooxygenase, to facilitate the breakdown of the aromatic rings.[9] The degradation intermediates identified in studies of the analogue TPP include diphenyl phosphate (DPHP), phenyl phosphate (PHP), and hydroxylated or methoxylated products.[7][9]

Summary of Degradation Pathways

The following diagram illustrates the interconnected degradation pathways for Tribenzyl Phosphate.

Quantitative Degradation Data

The following table summarizes quantitative data on the degradation of Triphenyl Phosphate (TPP), a close structural analogue of TBP. These values provide an estimate of the expected environmental persistence of TBP.

| Degradation Type | Matrix | Conditions | Half-life / Degradation Rate | Reference Compound |

| Hydrolysis | Water | pH 5 | 28 days[4] | Triphenyl Phosphate |

| Water | pH 7 | 19 days[4] | Triphenyl Phosphate | |

| Water | pH 9 | 3 days[4] | Triphenyl Phosphate | |

| Photodegradation | Atmosphere | Indirect photolysis via OH radicals | ~12 hours[4][5] | Triphenyl Phosphate |

| Water (UV-H₂O₂) | Lab conditions | 74 minutes[6] | Triphenyl Phosphate | |

| Water (UV-PS) | Lab conditions | 89 minutes[6] | Triphenyl Phosphate | |

| Water (UV-TiO₂) | Lab conditions | 150 minutes[6] | Triphenyl Phosphate | |

| Biodegradation | Loamy Sand Soil | Aerobic | 37 days[4][5] | Triphenyl Phosphate |

| Loamy Sand Soil | Anaerobic | 21 days[5] | Triphenyl Phosphate | |

| River Water | River die-away test | 100% degradation in 3 days[4] | Triphenyl Phosphate | |

| River Sediment | Anaerobic | 31.1% degradation in 3 days[4] | Triphenyl Phosphate | |

| Bacterial Consortium | 3 µmol/L initial concentration | 92.2% degradation in 4 hours[7] | Triphenyl Phosphate | |

| Marine Bacteria | 50 mg/L initial concentration | ~100% degradation in 24 hours[10] | Triphenyl Phosphate |

Experimental Protocols

Stability studies are essential to determine the re-test period or shelf-life. A typical protocol, adapted from pharmaceutical guidelines, is as follows:

-

Batch Selection: Conduct studies on at least three primary batches of the substance.[11]

-

Container Closure System: Use a packaging system identical to that proposed for storage and distribution.[11]

-

Storage Conditions:

-

Long-Term: Store samples at controlled room temperature (e.g., 25°C ± 2°C) and humidity (e.g., 60% RH ± 5% RH) for the proposed re-test period.[11]

-

Accelerated: Store samples at elevated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months to evaluate the effect of short-term excursions.[11]

-

-

Testing Frequency:

-

For long-term studies, test every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11]

-

For accelerated studies, test at a minimum of three time points (e.g., 0, 3, and 6 months).

-

-

Attributes to Test: Monitor attributes susceptible to change, including:

-

Physical: Appearance, color, clarity of solutions.

-

Chemical: Purity assay, quantification of degradation products.

-

Microbiological: (If applicable) Sterility, microbial limits.

-

Gas Chromatography with a Flame Photometric Detector (GC/FPD) is a robust method for the determination of TBP and its phosphate-containing degradation products.

-

Sample Collection & Preparation:

-

Air Samples: Collect the sample on a cellulose (B213188) ester membrane filter.[12][13]

-

Extraction: Transfer the filter to a vial and extract with a suitable solvent, such as diethyl ether or ethyl acetate. Agitate for at least 30 minutes.[12][13]

-

Cleanup (Optional): For complex matrices, a cleanup step using Solid Phase Extraction (SPE) may be required to remove interferences.[14]

-

Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen.

-

-

Instrumental Analysis:

-

Instrument: Gas chromatograph equipped with an FPD and a phosphorus filter.[12]

-

Column: A non-polar capillary column is recommended for good resolution.[12]

-

Injection: Inject a 1-5 µL aliquot of the sample extract.[13][14]

-

Conditions: Set the GC according to manufacturer recommendations. A temperature gradient program is typically used to ensure separation of TBP from its degradation products.

-

-

Calibration and Quantification:

-

Calibration: Prepare a calibration curve daily using at least six working standards over the expected concentration range.[13]

-

Quantification: Measure the peak area of the analyte and determine the mass using the calibration curve. Calculate the final concentration, accounting for sample volume and any dilution factors.[13]

-

Other recommended analytical techniques include Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer higher sensitivity and specificity.[14][15]

Analytical Workflow Diagram

The diagram below outlines a typical workflow for the analysis of Tribenzyl Phosphate stability and degradation.

References

- 1. Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triphenyl phosphate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chemview.epa.gov [chemview.epa.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. [Degradation of Triphenyl Phosphate in Water by UV-driven Advanced Oxidation Processes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biodegradation of triphenyl phosphate using an efficient bacterial consortium GYY: Degradation characteristics, metabolic pathway and 16S rRNA genes analysis [agris.fao.org]

- 8. Degradation, transformation and cytotoxicity of triphenyl phosphate on surface of different transition metal salts in atmospheric environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Biodegradation of triphenyl phosphate by a novel marine bacterial strain: Performance, mechanism, bioremediation and toxicity alleviation - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

- 12. Analytical Method [keikaventures.com]

- 13. cdc.gov [cdc.gov]

- 14. benchchem.com [benchchem.com]

- 15. dtsc.ca.gov [dtsc.ca.gov]

An In-depth Technical Guide on the Health and Safety of Tribenzyl Phosphate

Disclaimer: This document addresses the health and safety considerations of Tribenzyl Phosphate. However, a comprehensive review of publicly available scientific literature and safety data reveals a significant lack of specific toxicological information for Tribenzyl Phosphate (CAS No. 1707-92-2). The majority of safety and health data is available for a structurally related compound, Triphenyl Phosphate (TPP) (CAS No. 115-86-6), which is often used in similar applications.

Given the limited data on Tribenzyl Phosphate, this guide will provide the available information for it and then present a detailed health and safety profile for Triphenyl Phosphate as a closely related analogue. This information is intended for researchers, scientists, and drug development professionals and should be used as a reference, underscoring the need for specific toxicological evaluation of Tribenzyl Phosphate where its use is considered.

Tribenzyl Phosphate: Physicochemical Properties

Tribenzyl Phosphate is an organophosphate compound. Specific experimental data on its physical and chemical properties are not extensively documented in readily accessible literature.

Triphenyl Phosphate (TPP): A Technical Health and Safety Profile

The following sections detail the health and safety considerations for Triphenyl Phosphate (TPP), a compound used as a plasticizer and fire retardant.[1]

Physicochemical Properties of Triphenyl Phosphate

| Property | Value |

| Molecular Formula | C18H15O4P |

| Molecular Mass | 326.3 g/mol |

| Appearance | Colorless crystalline powder with a characteristic odor.[2] |

| Melting Point | 49-50°C |

| Boiling Point | 370°C |

| Flash Point | 220°C (closed cup)[2] |

| Water Solubility | 0.001 g/100ml at 20°C[2] |

| Vapor Pressure | 1 Pa at 20°C[2] |

| Log Octanol/Water Partition Coefficient (log Pow) | 4.59 |

Toxicological Data

The acute toxicity of Triphenyl Phosphate is generally considered to be low via oral and dermal routes of exposure.[3]

Table 1: Acute Toxicity of Triphenyl Phosphate

| Test | Species | Route | Value | Reference |

| LD50 | Rat, Mouse, Rabbit, Guinea Pig | Oral | 3,000 - >20,000 mg/kg bw | [3] |

| LD50 | Mouse | Oral | 1320 mg/kg bw | [1] |

| LD50 | Rabbit | Dermal | >7900 mg/kg bw | [3] |

| LC50 | Rat | Inhalation | >200,000 mg/m³ (1-hour exposure) | [4] |

Table 2: Repeated Dose Toxicity of Triphenyl Phosphate

| Study Duration | Species | NOAEL/NOEL | Effects Observed | Reference |

| 35 Days | Rat | ~70 mg/kg bw/day | Slight depression of body weight gain and increased liver weights at the highest dose (350 mg/kg bw/day).[3] | [3] |

| 4 Months | Rat | 161 mg/kg bw/day | Reduced body weight gain at higher doses.[3] | [3] |

| 120 Days | Rat | 0.75% in feed | Reduction of body weight gains.[5] | [5] |

| 90 Days | Rat | 105 - 117 mg/kg | No observed adverse effect level.[6] | [6] |

Health Effects

Short-term Exposure:

-

Inhalation: A harmful concentration of airborne particles can be reached quickly, especially if powdered or sprayed.[2]

-

Eyes, Nose, and Throat: Exposure can cause irritation.[7]

Long-term or Repeated Exposure:

-

Nervous System: The substance may have effects on the peripheral nervous system, potentially leading to impaired functions.[2] High or repeated exposure may damage nerves, causing weakness, "pins and needles," and poor coordination.[7]

-

Skin: May cause a skin allergy, leading to itching and a rash upon subsequent low-level exposure.[7]

-

Liver and Kidneys: May affect liver and kidney function.[7]

-

Endocrine System: Some studies suggest that Triphenyl Phosphate might interfere with the body's natural hormones.

Handling and Safety Precautions

Engineering Controls:

-

Use local exhaust or breathing protection.[2]

-

Ensure good ventilation of the work station.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety spectacles.[2]

-

Hand Protection: Protective gloves are recommended.[2]

-

Respiratory Protection: Use a particulate filter respirator adapted to the airborne concentration of the substance.[2]

General Hygiene:

-

Do not eat, drink, or smoke during work.[2]

-

Wash hands before eating.[2]

-

Remove contaminated clothes and wash skin with water and soap.[2]

Spillage and Disposal:

-

Prevent dispersion of dust.[2]

-

Sweep spilled substance into covered containers. Moisten first to prevent dusting if appropriate.[2]

-

Dispose of according to local regulations.[2] Do not let the chemical enter the environment.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of Triphenyl Phosphate are often based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Example Protocol: Acute Oral Toxicity (based on OECD Guideline 423)

This is a generalized workflow for an acute oral toxicity study.

Caption: Generalized workflow for an acute oral toxicity study.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which Triphenyl Phosphate exerts its potential toxic effects are still under investigation. Some research suggests it may be involved in endocrine disruption and could induce oxidative stress.[5] One study points to its potential impact on diabetic kidney disease through various molecular targets.[8]

Below is a conceptual diagram illustrating a potential mechanism of action leading to cellular stress.

Caption: Conceptual diagram of TPP's potential mechanism of action.

Conclusion

While the user's query was for Tribenzyl Phosphate, the available scientific literature predominantly contains data on Triphenyl Phosphate. The information presented for TPP indicates low acute toxicity but raises concerns regarding potential effects from long-term exposure, including neurotoxicity and endocrine disruption. For researchers and professionals in drug development, it is crucial to recognize the data gap for Tribenzyl Phosphate and to conduct specific safety assessments before its use. The provided data on TPP should be considered as pertaining to a related but distinct chemical entity.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. ICSC 1062 - TRIPHENYL PHOSPHATE [chemicalsafety.ilo.org]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. chemview.epa.gov [chemview.epa.gov]

- 5. cir-safety.org [cir-safety.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. nj.gov [nj.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Tribenzyl Phosphate as a Flame Retardant

Disclaimer: Due to a lack of specific research on the flame retardant mechanism of tribenzyl phosphate (B84403), this guide details the well-documented mechanism of its close structural analog, triphenyl phosphate (TPP). The fundamental principles of phosphorus-based flame retardancy are expected to be similar for both compounds, primarily involving condensed-phase char formation and gas-phase radical scavenging.

Introduction

Tribenzyl phosphate, an organophosphate ester, is utilized as a flame retardant and plasticizer in various polymeric materials. Its efficacy stems from a dual-action mechanism that disrupts the combustion cycle in both the condensed (solid) and gas phases. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data from studies on its analog, triphenyl phosphate, and detailed experimental protocols for evaluating flame retardant performance.

Core Flame Retardant Mechanism

The flame retardant action of aryl phosphates like tribenzyl phosphate is a multi-step process initiated by the heat from combustion. The mechanism can be broadly categorized into two synergistic pathways: condensed-phase action and gas-phase action.

In the condensed phase, the primary role of the phosphate flame retardant is to promote the formation of a stable, insulating char layer on the surface of the polymer.[1][2] This char acts as a physical barrier that limits the heat transfer from the flame to the underlying material, thereby slowing down its decomposition.[3] It also impedes the diffusion of flammable volatile decomposition products to the flame and oxygen from the air to the polymer.

The key steps in the condensed-phase mechanism are:

-

Thermal Decomposition and Phosphoric Acid Formation: Upon heating, tribenzyl phosphate is expected to decompose, leading to the formation of phosphoric acid.[4]

-

Dehydration and Cross-linking: The generated phosphoric acid acts as a catalyst for the dehydration of the polymer backbone. This process removes water molecules and promotes cross-linking reactions within the polymer matrix.[5]

-

Pyrophosphoric Acid Formation and Char Promotion: As the temperature increases, phosphoric acid molecules condense to form pyrophosphoric acid and polyphosphoric acids.[4] These polyphosphoric acids are highly effective charring agents, creating a robust and thermally stable carbonaceous layer.

In the gas phase, volatile phosphorus-containing species are released during the thermal decomposition of the flame retardant. These species act as radical scavengers, interrupting the exothermic chain reactions of combustion in the flame.[1][2]

The key steps in the gas-phase mechanism are:

-

Volatilization and Decomposition: A portion of the tribenzyl phosphate or its initial decomposition products volatilizes into the flame.

-

Formation of Active Phosphorus Radicals: In the high-temperature environment of the flame, phosphorus-containing radicals, such as PO• and HPO•, are generated.[5]

-

Radical Trapping: These highly reactive phosphorus radicals effectively trap the key propagators of combustion, primarily hydroxyl (•OH) and hydrogen (H•) radicals.[1][6] This "flame poisoning" effect reduces the flame temperature and slows down the combustion process.

Quantitative Data Presentation

The following tables summarize the quantitative performance of triphenyl phosphate (TPP) in various polymer systems, serving as an indicator of the expected performance of tribenzyl phosphate.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings of TPP in Polymethyl Methacrylate (PMMA)

| Sample | TPP (wt%) | Mass Loss Rate (g/s) | Pyrolysis Length (mm) |

| PMMA | 0 | 0.022 - 0.078 | 9 - 18 |

| PMMA + 10% TPP | 10 | 0.007 - 0.018 | 4 |

| PMMA + 20% TPP | 20 | 0.01 | 5 |

Data sourced from a study on PMMA composites.[7]

Table 2: Micro-combustion Calorimetry (MCC) Data for TPP-treated Cotton Fabric

| Parameter | Pristine Cotton | Cotton + TPP |

| Total Heat Release (THR) (kJ/g) | 12.5 | 10.8 |

| Peak Heat Release Rate (pHRR) (W/g) | 280 | 220 |

| Temperature at pHRR (°C) | 375 | 360 |

| Fire Growth Capacity (FGC) (W/g·K) | 0.75 | 0.61 |

Data from a comparative study of phosphorus flame retardants on cotton.[8]

Experimental Protocols

The evaluation of flame retardant efficacy involves a suite of standardized tests. Below are the detailed methodologies for key experiments.

-

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.[9]

-

Apparatus: A heat-resistant glass chimney, a specimen holder, gas flow meters for oxygen and nitrogen, and a flame igniter.

-

Specimen Preparation: Self-supporting plastic specimens are typically prepared as bars (80-150 mm long, 10 mm wide, 4 mm thick).

-

Procedure:

-

The specimen is clamped vertically in the center of the chimney.

-

A mixture of oxygen and nitrogen is introduced at the bottom of the chimney at a specified flow rate.

-

The top edge of the specimen is ignited with a flame.

-

The oxygen concentration is adjusted in subsequent tests until the minimum concentration that supports combustion for a specified time (e.g., 3 minutes) or a specified extent of burning (e.g., 50 mm) is determined.

-

The LOI is expressed as the volume percentage of oxygen in the mixture.[3]

-

-

Objective: To classify the flammability of plastic materials in response to a small open flame.[9]

-

Apparatus: A test chamber, a Bunsen burner, a specimen clamp, a timer, and a supply of methane (B114726) gas. A piece of dry surgical cotton is placed below the specimen.

-

Specimen Preparation: Rectangular bars of the material (127 mm x 12.7 mm) with a specified thickness are conditioned before testing.

-

Procedure:

-

The specimen is clamped vertically.

-

A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.

-

If the specimen extinguishes, the flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded.

-

Observations are made regarding flaming drips that ignite the cotton below.

-

Materials are classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and the behavior of flaming drips.

-

-

Objective: To measure the heat release rate (HRR), time to ignition (TTI), mass loss rate, and other fire-related properties of materials under controlled heat flux conditions.[3]

-

Apparatus: A conical radiant heater, a specimen holder on a load cell, a spark igniter, and an exhaust system with gas analysis instrumentation.

-

Specimen Preparation: Square specimens (typically 100 mm x 100 mm) are wrapped in aluminum foil, leaving the top surface exposed.

-

Procedure:

-

The specimen is placed under the conical heater and exposed to a constant heat flux (e.g., 35 or 50 kW/m²).

-

The spark igniter is positioned above the specimen to ignite the pyrolysis gases.

-

During the test, the mass of the specimen, oxygen consumption in the exhaust gas, and smoke production are continuously measured to calculate parameters like HRR and total heat released (THR).

-

Conclusion

While specific data for tribenzyl phosphate is limited, the well-established mechanisms of its analog, triphenyl phosphate, provide a strong framework for understanding its flame retardant properties. Tribenzyl phosphate is expected to function through a combination of condensed-phase char formation, which insulates the polymer, and gas-phase radical scavenging, which inhibits the combustion process. The benzyl (B1604629) groups, being more susceptible to thermal cleavage than phenyl groups, may influence the decomposition temperature and the specific nature of the volatile phosphorus species, potentially altering the balance between the condensed and gas-phase actions. Further research is required to elucidate the precise mechanism and quantify the performance of tribenzyl phosphate as a flame retardant.

References

- 1. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Triphenyl phosphate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Gas- and Condensed-Phase Efficacy of Functionalized Phosphorus Flame Retardants for Cotton Fabric: Phenyl vs. Phenoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to Aryl Phosphate Flame Retardants: A Case Study of Triphenyl Phosphate (TPP)

Notice to the Reader: The initial request specified an in-depth technical guide on Tribenzyl Phosphate (B84403) . A comprehensive search of scientific literature and patent databases revealed a significant scarcity of detailed, publicly available data regarding its specific flame retardant performance, mechanism of action, and toxicological profile.

In contrast, the closely related aryl phosphate, Triphenyl Phosphate (TPP) , is extensively studied and well-documented as a non-halogenated flame retardant. To fulfill the core requirements of this request for quantitative data, detailed protocols, and mechanistic diagrams, this guide will focus on Triphenyl Phosphate as a representative and commercially significant member of this chemical class. The principles, experimental methods, and mechanisms discussed are foundational to the field of organophosphorus flame retardancy.

Introduction

Organophosphorus compounds are a leading class of non-halogenated flame retardants, developed to address the environmental and health concerns associated with traditional halogenated systems.[1] Among these, aryl phosphates like Triphenyl Phosphate (TPP) are widely used due to their dual functionality as both a flame retardant and a plasticizer.[2][3] TPP is a colorless, crystalline solid produced from the esterification of phosphoric acid with phenol (B47542).[4][5] It is incorporated as an additive flame retardant into a variety of polymers, including polycarbonates (PC), acrylonitrile-butadiene-styrene (ABS) blends, polyvinyl chloride (PVC), and polyurethane foams, to enhance their fire safety.[6][7] This guide provides a detailed technical overview of its synthesis, mechanism of action, performance data, and the standard protocols used for its evaluation.

Synthesis

Synthesis of Tribenzyl Phosphite (B83602) (A Related Compound)

While data on Tribenzyl Phosphate is limited, a synthesis method for the related compound, tribenzyl phosphite, has been documented. The process involves the direct reaction of phosphorus trichloride (B1173362) with benzyl (B1604629) alcohol in the presence of an acid-binding agent like triethylamine. The reaction is conducted at low temperatures (≤10°C) and results in yields of 90-95% with high purity after washing, drying, and chromatography.[8] This phosphite could serve as an intermediate for producing phosphate esters.[8]

Industrial Synthesis of Triphenyl Phosphate (TPP)

The predominant industrial synthesis of TPP involves the reaction of phosphorus oxychloride (POCl₃) with phenol (C₆H₅OH).[4][9] The reaction is typically performed in an esterification tank with heating. The hydrogen chloride (HCl) gas formed as a byproduct is trapped and removed, while the crude TPP is purified through subsequent washing and distillation steps.[9][10][11]

Reaction: POCl₃ + 3 C₆H₅OH → OP(OC₆H₅)₃ + 3 HCl

Mechanism of Flame Retardancy

Triphenyl Phosphate operates through a dual-action mechanism, exhibiting effectiveness in both the condensed (solid) phase and the gas phase of a fire.[3][12]

Condensed-Phase Action

In the solid polymer matrix, heat from a fire causes TPP to thermally decompose, forming phosphoric acid.[4][6] This acid acts as a catalyst, promoting the dehydration of the polymer backbone and leading to the formation of a stable, insulating layer of char.[12] The phosphoric acid can further polymerize into polyphosphoric acid, which creates a physical barrier that shields the underlying polymer from heat and oxygen, thereby reducing the release of flammable volatile gases.[1][12]

Gas-Phase Action

Simultaneously, during decomposition, TPP releases volatile, phosphorus-containing radical species (such as PO•, HPO•, and PO₂•) into the gas phase (the flame).[12] These species act as radical scavengers, interrupting the exothermic chain reactions of combustion. They react with highly reactive flame-propagating radicals like H• and OH• to form less reactive species, effectively poisoning the flame and reducing its intensity.[12] TPP is noted to be particularly effective in the gas phase.[4][12]

Quantitative Performance Data

The effectiveness of TPP as a flame retardant is quantified using standardized tests. The following tables summarize key performance data from the literature.

Table 1: Limiting Oxygen Index (LOI) and UL 94 Ratings for Polymers with TPP

LOI indicates the minimum oxygen concentration required to sustain combustion. UL 94 is a vertical burn test classifying self-extinguishing properties.

| Polymer Matrix | Flame Retardant (Loading) | LOI (%) | UL 94 Rating (Thickness) | Reference(s) |

| Polycarbonate (PC) | None | - | V-2 | [13] |

| Polycarbonate (PC) | 10 wt% TPP | 33.7 | V-0 | [13] |

| PC/ABS | 15 wt% TPP | - | V-1 | [13] |

| High-Density Polyethylene (HDPE) | 10 wt% TPP | >21 | - | [13] |

Table 2: Cone Calorimetry Data for Epoxy Resin with TPP and/or Nanosilica

Cone calorimetry measures fire behavior under forced-flaming conditions. Lower Heat Release Rate (HRR) indicates better fire resistance.

| Material System | Peak HRR (kW/m²) | Total Heat Release (MJ/m²) | Time to Ignition (s) | Reference(s) |

| Epoxy Resin DER 671X75 (Neat) | Baseline | Baseline | Baseline | [3][14] |

| Epoxy + 5 wt% TPP | Reduced | Reduced | - | [14] |

| Epoxy + 5 wt% TPP + 1 wt% Nanosilica | Further Reduced | Further Reduced | - | [3][14] |

Note: Specific quantitative values from a single cohesive cone calorimetry study were not available in the search results, but the synergistic effect and reduction in heat release are consistently reported.

Applications and Effects on Polymer Properties

TPP's dual role as a plasticizer and flame retardant makes it highly versatile.[2][6]

Common Applications:

-

Electronics: Housings for computers, TVs, and other equipment.[15]

-

Building and Construction: Polyurethane foam insulation, PVC flooring and wiring.[15]

-

Automotive: Interior components, seating foam.[15]

-

Textiles and Coatings: Fire-resistant coatings and back-coatings for upholstery.[6]

The addition of TPP alters the physical properties of the host polymer, generally increasing flexibility while sometimes affecting strength.

Table 3: Effect of TPP on Mechanical and Thermal Properties of Polymers

| Polymer System | TPP Conc. (wt%) | Property Affected | Change | Reference(s) |

| Polycarbonate (PC) | 20 | Glass Transition Temp. (Tg) | 148.4°C → 93.7°C | [2] |

| Polyvinyl Chloride (PVC) | 10 | Glass Transition Temp. (Tg) | 75.9°C → 57.4°C | [2] |

| Epoxy Resin DER 671X75 | 5 | Impact Strength | +25% | [3][14] |

| Epoxy + Nanosilica | 5 | Impact Strength | +125% | [3] |

Toxicological Profile

While effective, the health and environmental profile of TPP is under scrutiny.

-

Acute Toxicity: TPP exhibits low acute toxicity via oral or dermal administration.[16] The oral LD50 in rats is reported as >5,000 mg/kg.[13]

-

Irritation and Sensitization: It can cause irritation to the eyes, nose, and throat upon inhalation.[16] Skin allergies have been reported, where future low-level exposure can cause itching and rashes.[16]

-

Neurotoxicity: While early studies suggested neurotoxic potential, recent data indicates that pure TPP is not a delayed neurotoxin in humans, though individuals with pre-existing neuromuscular disorders may be at increased risk.[17]

-

Endocrine Disruption: A growing body of research suggests TPP may interfere with the body's natural hormone systems and could potentially impact development and reproduction.[4][15]

-

Environmental Fate: TPP is considered very toxic to aquatic life with potentially long-lasting effects.[17] It is frequently detected in the environment due to its widespread use, though it biodegrades relatively quickly and has limited potential for bioaccumulation.[4]

Experimental Protocols

Standardized testing is crucial for evaluating the performance of flame retardants like TPP.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

This test determines the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to just sustain the combustion of a material.

-

Apparatus: A heat-resistant glass chimney, a specimen holder, gas flow meters for oxygen and nitrogen, and a flame igniter.

-

Specimen Preparation: Samples are typically prepared as self-supporting vertical bars (e.g., 80-150 mm long, 10 mm wide, 4 mm thick).

-

Procedure:

-

The specimen is clamped vertically inside the glass chimney.

-

A mixture of oxygen and nitrogen is introduced at a specified flow rate from the bottom.

-

The top of the specimen is ignited.

-

The oxygen concentration is systematically adjusted over subsequent tests to find the minimum level at which flaming combustion is sustained for a specified time (e.g., 3 minutes) or extent of burn (e.g., 50 mm).

-

The LOI is expressed as the volume percentage of oxygen.

-

UL 94 Vertical Burn Test

This test classifies the self-extinguishing characteristics of plastic materials after exposure to a small flame.

-

Apparatus: A test chamber, a specimen holder, a Bunsen burner with a specified flame height (20 mm), a timer, and a surgical cotton indicator.

-

Procedure:

-

A rectangular bar specimen is clamped vertically.

-

The burner flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming (t1) is recorded.

-

Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds. The duration of flaming (t2) and glowing (t3) after the second application is recorded.

-

-

Classification:

-

V-0: No specimen has flaming combustion for more than 10 seconds after either flame application. Total flaming time for any set of 5 specimens does not exceed 50 seconds. No dripping of flaming particles that ignite the cotton.

-

V-1: No specimen has flaming combustion for more than 30 seconds. Total flaming time for any set of 5 specimens does not exceed 250 seconds. No dripping of flaming particles that ignite the cotton.

-

V-2: Same as V-1, but dripping of flaming particles that ignite the cotton is allowed.

-

Cone Calorimetry (ASTM E1354)

This is one of the most effective bench-scale methods for studying the fire behavior of materials under simulated real-world conditions.

-

Apparatus: A conical radiant heater, a specimen holder on a load cell (to measure mass loss), a spark igniter, and an exhaust system with gas analysis instrumentation.

-

Procedure:

-

A flat specimen (typically 100x100 mm) is placed horizontally in the holder.

-

The specimen is exposed to a constant, uniform heat flux from the conical heater (e.g., 35 or 50 kW/m²).

-

A spark igniter is positioned above the specimen to ignite the pyrolysis gases.

-

Throughout the test, key parameters are continuously measured, including:

-

Time to Ignition (TTI): The time it takes for the specimen to ignite.

-

Heat Release Rate (HRR): The amount of heat energy produced per unit area over time, calculated based on oxygen consumption. The peak HRR (pHRR) is a critical indicator of fire intensity.

-

Total Heat Released (THR): The cumulative heat produced during the test.

-

Mass Loss Rate (MLR): The rate at which the specimen loses mass.

-

-

References

- 1. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Triphenyl phosphate - Wikipedia [en.wikipedia.org]

- 5. TRIPHENYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. Synergistic Effect of Triphenyl Phosphate on Non-Flammability of Polymer Materials | MAS Journal of Applied Sciences [masjaps.com]

- 8. CN116102590A - A kind of synthetic method of tribenzyl phosphite - Google Patents [patents.google.com]

- 9. Triphenyl phosphate synthesis - chemicalbook [chemicalbook.com]

- 10. Preparation method of triphenyl phosphate_Chemicalbook [chemicalbook.com]

- 11. Preparation method of triphenyl phosphate - Eureka | Patsnap [eureka.patsnap.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Effects of triphenyl phosphate (TPP) and nanosilica on the mechanical properties, thermal degradation of polymer nanocomposite materials and coating based on epoxy resin - ProQuest [proquest.com]

- 15. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 16. nj.gov [nj.gov]

- 17. Heading, Danish Environmental Protection Agency [www2.mst.dk]

Tribenzyl Phosphate as a Plasticizer for Biodegradable Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodegradable polymers, such as Polylactic Acid (PLA) and Polyhydroxyalkanoates (PHAs), are at the forefront of sustainable material science and advanced drug delivery systems.[1] However, their inherent brittleness and narrow processing window often limit their application.[2] Plasticizers are essential additives that increase the flexibility, processability, and ductility of these polymers by reducing the intermolecular forces between polymer chains.[3] While numerous plasticizers exist, there is a growing demand for effective, non-toxic, and environmentally benign options.

Tribenzyl phosphate (B84403) (TBP), an organophosphate ester, presents itself as a potential candidate for this role. However, it is critical to note that specific research on the application of tribenzyl phosphate as a plasticizer for biodegradable polymers is exceptionally limited in publicly available literature. In contrast, its close structural analogue, triphenyl phosphate (TPP) , is a well-documented plasticizer and flame retardant.[4][5]

This technical guide will, therefore, outline the theoretical framework and experimental protocols for evaluating tribenzyl phosphate as a plasticizer. Due to the scarcity of direct data, this document will leverage data from triphenyl phosphate (TPP) to illustrate the expected effects and testing methodologies. This information should be treated as a comparative reference, not as a direct representation of TBP's performance. The primary aim is to provide researchers with the foundational knowledge and procedural details required to conduct empirical studies on TBP.

Mechanism of Action: Organophosphate Plasticizers

The plasticizing effect of organophosphate esters like tribenzyl phosphate is primarily a physical phenomenon. The plasticizer molecules, which are smaller than the polymer chains, intersperse themselves between the macromolecules.[3] This insertion increases the "free volume" within the polymer matrix, effectively pushing the polymer chains further apart. This separation weakens the cohesive intermolecular forces (e.g., van der Waals forces) that hold the chains together in a rigid structure.[3]

As a result, the polymer chains gain greater mobility, allowing them to slide past one another more easily. This enhanced mobility leads to a significant reduction in the material's glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3] A lower Tg is the hallmark of effective plasticization, resulting in improved flexibility and reduced brittleness at ambient temperatures.

Potential Effects on Polymer Properties: An Analog-Based Overview

To understand the potential impact of tribenzyl phosphate, we present quantitative data from studies conducted on its analogue, triphenyl phosphate (TPP).